molecular formula C17H19NO3 B11841856 8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 55376-81-3

8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11841856
CAS No.: 55376-81-3
M. Wt: 285.34 g/mol
InChI Key: VTDOZKHFHUWHTO-UHFFFAOYSA-N
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Description

8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse biological and pharmaceutical activities. This compound belongs to the class of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids, which are notable for their applications in medicinal chemistry, particularly as antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in a solvent like diphenyl ether, and the product is obtained through subsequent purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. High-temperature transesterification and ester hydrolysis are some of the methods employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and preventing bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Cyclohexyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific cyclohexyl and methyl substitutions, which can enhance its binding affinity and specificity for bacterial enzymes. These structural features may contribute to its potential effectiveness as an antimicrobial agent .

Properties

CAS No.

55376-81-3

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

8-cyclohexyl-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H19NO3/c1-18-10-14(17(20)21)16(19)13-9-5-8-12(15(13)18)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,20,21)

InChI Key

VTDOZKHFHUWHTO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C(=CC=C2)C3CCCCC3)C(=O)O

Origin of Product

United States

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